![molecular formula C8H9Br2NO B1379407 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide CAS No. 1523193-02-3](/img/structure/B1379407.png)
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide
Overview
Description
Scientific Research Applications
Pharmaceutical Development
Finally, it can be a key intermediate in the development of new pharmaceuticals. Its molecular framework is often found in drugs, and manipulating its structure could lead to the discovery of new active pharmaceutical ingredients.
Each of these applications utilizes the unique chemical structure of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide to explore different scientific questions and develop innovative solutions across various fields of research. The compound’s versatility makes it a significant asset in scientific exploration and advancement .
Future Directions
As “2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide” is used for research purposes , its future directions are likely to be determined by the outcomes of this research. It’s possible that new applications for this compound could be discovered as our understanding of its properties and reactions continues to grow.
properties
IUPAC Name |
2-bromo-1-(5-methylpyridin-3-yl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-2-7(5-10-4-6)8(11)3-9;/h2,4-5H,3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCCYYQCWZJCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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